molecular formula C19H21N5O2 B2426807 2-(4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide CAS No. 1105239-68-6

2-(4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide

Cat. No.: B2426807
CAS No.: 1105239-68-6
M. Wt: 351.41
InChI Key: SRIDGIJMMMGWIR-UHFFFAOYSA-N
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Description

2-(4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide is a high-purity chemical compound intended for research and development purposes. This synthetic molecule features a pyrazolo[3,4-d]pyridazine core, a privileged structure in medicinal chemistry known for its potential in drug discovery. The compound's structure includes a 4-cyclopropyl substituent and a 1-(2,4-dimethylphenyl) group, which can be critical for target selectivity and metabolic stability. The acetamide moiety may contribute to its physicochemical properties and binding affinity. Compounds with pyrazolo[3,4-d]pyridazine scaffolds are frequently investigated as kinase inhibitors and have shown relevance in the study of various disease pathways, including oncological and inflammatory conditions . This product is provided for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-[4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-11-4-7-15(12(2)8-11)24-18-14(9-21-24)17(13-5-6-13)22-23(19(18)26)10-16(25)20-3/h4,7-9,13H,5-6,10H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRIDGIJMMMGWIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NC)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide is a pyrazolo derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor, anti-inflammatory, and antibacterial properties, supported by recent research findings.

  • Molecular Formula : C26_{26}H27_{27}N5_5O2_2
  • Molecular Weight : 441.5 g/mol
  • CAS Number : 1105239-61-9

Antitumor Activity

Research indicates that pyrazolo derivatives exhibit significant antitumor properties. A study focused on similar compounds demonstrated that they inhibit key signaling pathways involved in cancer proliferation. For instance, compounds with structural similarities to our target compound have shown to inhibit the epidermal growth factor receptor (EGFR), protein kinase B (Akt), and extracellular signal-regulated kinases (Erk) in various cancer cell lines, including cervical and breast cancer cells .

Table 1: Antitumor Activity of Related Pyrazolo Compounds

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound 1HeLa7EGFR Inhibition
Compound 2HCC193711Akt Pathway Inhibition
Compound 3MDA-MB-2315Erk1/2 Pathway Inhibition

Anti-inflammatory Activity

Pyrazolo derivatives have also been reported to exhibit anti-inflammatory effects. A review highlighted that certain pyrazoles can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) . This suggests a potential therapeutic application in treating inflammatory diseases.

Antibacterial Activity

The antibacterial properties of pyrazolo compounds have been explored, with some derivatives showing promising results against various bacterial strains. The structure-activity relationship (SAR) studies indicate that modifications in the pyrazole ring can enhance antibacterial efficacy. For example, certain halogenated pyrazoles exhibited higher antibacterial activity compared to their non-halogenated counterparts .

Table 2: Antibacterial Activity of Selected Pyrazolo Derivatives

CompoundBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus50 µg/mL
Compound BEscherichia coli30 µg/mL
Compound CPseudomonas aeruginosa40 µg/mL

Case Studies

Several case studies have been conducted to evaluate the biological activities of pyrazolo derivatives:

  • Combination Therapy in Cancer Treatment :
    A study investigated the synergistic effects of a pyrazolo compound combined with doxorubicin in breast cancer cell lines. The results showed enhanced cytotoxicity compared to doxorubicin alone, indicating a potential for combination therapies in clinical settings .
  • Inflammatory Disease Models :
    In animal models of inflammation, compounds similar to our target showed reduced edema and inflammation markers when administered, suggesting their utility in treating conditions like arthritis and other inflammatory disorders .

Scientific Research Applications

Research indicates that compounds with similar structures exhibit significant biological activities, particularly as kinase inhibitors. The specific compound may inhibit various kinases, including:

  • Spleen Tyrosine Kinase (SYK) : Implicated in autoimmune diseases.
  • Leucine-rich repeat kinase 2 (LRRK2) : Associated with Parkinson's disease.

Preliminary studies suggest that this compound could have therapeutic potential in treating conditions such as cancer and inflammatory diseases due to its ability to modulate kinase activity .

Synthesis and Mechanisms of Action

The synthesis of this compound typically involves multi-step organic reactions. Techniques such as microwave-assisted synthesis or solvent-free reactions may enhance yields and reduce reaction times. Understanding the interaction mechanisms at the molecular level is crucial for elucidating its pharmacological properties. Binding affinity studies using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can provide insights into how the compound interacts with its biological targets.

Case Studies and Research Findings

Recent studies have focused on the biological implications of pyrazolo-pyridazine derivatives. For instance, research published in reputable journals highlights the effectiveness of similar compounds as anti-inflammatory agents and their role in modulating immune responses. These findings support the hypothesis that 2-(4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide could be developed as a therapeutic agent targeting specific kinase pathways involved in disease processes .

Q & A

Q. What are the key synthetic routes and optimization strategies for this compound?

The synthesis involves multi-step reactions, including cyclopropane ring formation, pyrazolo[3,4-d]pyridazine core assembly, and acylation. Critical steps include:

  • Cyclopropane introduction : Use of cyclopropane-carboxylic acid derivatives under Suzuki-Miyaura coupling conditions .
  • Core assembly : Condensation of hydrazine derivatives with diketones in polar aprotic solvents (e.g., DMF) at 80–100°C .
  • Acylation : Reaction with acetic anhydride or chloroacetyl chloride in the presence of bases like triethylamine . Optimization strategies :
  • Solvent polarity adjustment (e.g., DMF for nucleophilic substitution) to enhance reaction rates .
  • Temperature control (60–120°C) to minimize side reactions .
  • Purification via column chromatography or HPLC (>95% purity) .

Q. How is structural characterization performed for this compound?

Advanced analytical techniques are employed:

  • 1H/13C NMR : To confirm substituent positions and stereochemistry (e.g., cyclopropyl proton signals at δ 0.8–1.2 ppm) .
  • HPLC-MS : For purity assessment (≥98%) and molecular weight verification .
  • FT-IR : Identification of carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups .
  • X-ray crystallography (if available): Resolves 3D conformation and hydrogen-bonding networks .

Q. What in vitro assays are used for initial biological screening?

  • Kinase inhibition assays : Measure IC₅₀ values against target kinases (e.g., EGFR, CDK2) using fluorescence-based ADP-Glo™ kits .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (typical range: 0.1–100 μM) .
  • Solubility and stability : Assessed in PBS (pH 7.4) and simulated gastric fluid via UV-Vis spectroscopy .

Advanced Research Questions

Q. How are mechanistic studies designed to elucidate its biological activity?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes with kinase ATP-binding pockets (e.g., EGFR PDB: 1M17) .
  • Western blotting : Evaluate downstream signaling proteins (e.g., phosphorylated ERK1/2) in treated vs. control cells .
  • Competitive binding assays : Use fluorescent probes (e.g., ANS) to quantify target affinity (Kd values) .

Q. What structure-activity relationship (SAR) trends have been observed?

Substituent Biological Impact Reference
Cyclopropyl Enhances metabolic stability vs. isopropyl analogs (t₁/₂: 4.2 h vs. 2.1 h in liver microsomes) .
2,4-Dimethylphenyl Improves kinase selectivity (10-fold higher affinity for CDK2 vs. VEGFR2) .
N-Methylacetamide Reduces cytotoxicity in normal cells (IC₅₀ > 50 μM in HEK293 vs. 8.3 μM in MCF-7) .

Q. How to resolve contradictions in biological data across studies?

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) to reduce inter-lab discrepancies .
  • Batch purity : Re-test compounds with ≥98% HPLC purity to exclude impurity-driven artifacts .
  • Cell line heterogeneity : Use CRISPR-engineered isogenic lines to isolate genetic confounding factors .
  • Pharmacokinetic profiling : Compare in vivo exposure (AUC) with in vitro IC₅₀ to explain efficacy gaps .

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